4-AnilinomethylenepentenedioicAcid-d55-MethylEster
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Overview
Description
4-Anilinomethylenepentenedioic Acid-d55-Methyl Ester is a chemical compound with the molecular formula C13H13NO4. It is a derivative of pentenedioic acid, featuring an anilinomethylene group and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilinomethylenepentenedioic Acid-d55-Methyl Ester typically involves the reaction of aniline with a suitable precursor of pentenedioic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Anilinomethylenepentenedioic Acid-d55-Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The anilinomethylene group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
4-Anilinomethylenepentenedioic Acid-d55-Methyl Ester has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Anilinomethylenepentenedioic Acid-d55-Methyl Ester involves its interaction with specific molecular targets and pathways. The anilinomethylene group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Anilinomethylenepentenedioic Acid: Lacks the methyl ester group.
Pentenedioic Acid Derivatives: Various derivatives with different substituents on the pentenedioic acid backbone.
Uniqueness
4-Anilinomethylenepentenedioic Acid-d55-Methyl Ester is unique due to the presence of both the anilinomethylene group and the methyl ester functional group, which confer specific chemical and biological properties. This combination of functional groups makes it distinct from other similar compounds and allows for unique applications in research and industry .
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C13H13NO4/c1-18-13(17)10(7-8-12(15)16)9-14-11-5-3-2-4-6-11/h2-9,14H,1H3,(H,15,16) |
InChI Key |
FJKGPQZCFBLFIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)C=CC(=O)O |
Origin of Product |
United States |
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